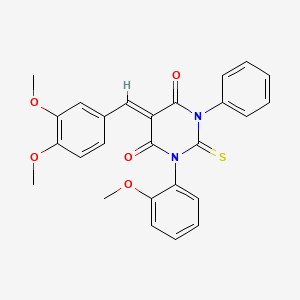![molecular formula C16H15ClF2N2O3 B4618163 N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4618163.png)
N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-methoxy-5-methylphenyl)urea
説明
N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-methoxy-5-methylphenyl)urea is a useful research compound. Its molecular formula is C16H15ClF2N2O3 and its molecular weight is 356.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.0739264 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Research Applications
One significant area of application for N,N'-diarylureas, a category to which the specified compound belongs, is in cancer research. These compounds have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor (HRI), reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibiting cancer cell proliferation. Optimization processes aimed at improving solubility while preserving biological activity have led to the development of non-symmetrical N,N'-diarylureas with potent bioactivities. These compounds have shown promising results in inducing phosphorylation of eIF2α and expression of CHOP at the protein and mRNA levels, suggesting their potential as leads for the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).
Environmental Degradation Studies
Another application is in the environmental degradation studies of urea-based compounds. Research has been conducted on the photodegradation and hydrolysis of substituted urea herbicides in water, shedding light on the environmental fate of these compounds. The studies help understand the stability and breakdown products of urea-based pesticides under different environmental conditions, providing essential data for assessing the environmental impact of these chemicals (Gatidou & Iatrou, 2011).
Chemical Synthesis and Reactions
Research also extends to the synthesis and utilization of urea derivatives in chemical reactions. For instance, urea compounds have been used as carbonyl dication equivalents in organometallic addition reactions, leading to the synthesis of unsymmetrical ketones. This application highlights the versatility of urea derivatives in facilitating diverse chemical transformations, contributing to the development of novel synthetic methodologies (Whipple & Reich, 1991).
Plant Biology and Morphogenesis
In plant biology, certain urea derivatives demonstrate cytokinin-like activity, significantly influencing plant growth and development. These compounds, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are extensively used in in vitro plant morphogenesis studies for their ability to regulate cell division and differentiation. Recent structure-activity relationship studies have identified new urea cytokinins and other derivatives that specifically enhance adventitious root formation, offering valuable tools for agricultural biotechnology and plant science research (Ricci & Bertoletti, 2009).
特性
IUPAC Name |
1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O3/c1-9-3-5-14(23-2)12(7-9)21-16(22)20-10-4-6-13(11(17)8-10)24-15(18)19/h3-8,15H,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFILZSGOJAONX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C=C2)OC(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618098.png)
![N-[2-(difluoromethoxy)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4618112.png)
![N~2~-(4-tert-butylphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4618124.png)

![1-(2-chlorobenzoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4618142.png)
![7-({[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4618143.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4618145.png)

![5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4618154.png)
![N-(2-methoxyethyl)-3-{[(pentanoylamino)carbonothioyl]amino}benzamide](/img/structure/B4618162.png)
![methyl 2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4618176.png)
![3-[(5-nitro-2-furyl)methylene]-1,4-dioxan-2-one](/img/structure/B4618181.png)
![2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4618186.png)
![2-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4618192.png)
